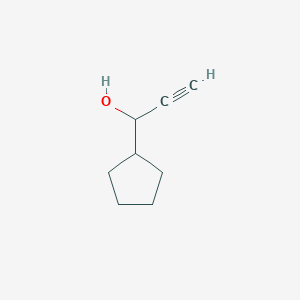

1-Cyclopentyl-2-propyn-1-ol

Beschreibung

Note on Nomenclature: The provided evidence exclusively refers to 1-Cyclopentyl-2-propen-1-ol (CAS: 87453-54-1), an allylic alcohol with a cyclopentyl group and a double bond in the propenol chain.

Molecular Formula: C₈H₁₄O Average Mass: 126.199 g/mol Structure: Features a cyclopentyl ring attached to a secondary alcohol and a propenyl (allyl) group. The compound lacks defined stereocenters, as indicated by its stereochemical data . Synthesis: Four synthetic routes are documented, emphasizing high-yield methods involving cyclopentane derivatives and allyl alcohol precursors .

Eigenschaften

IUPAC Name |

1-cyclopentylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZRRDODGAIGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Cyclopentyl-2-propyn-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with propargyl alcohol under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Cyclopentyl-2-propyn-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-2-propyn-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-2-propyn-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl and alkyne functional groups. These groups participate in various reactions, such as nucleophilic substitution and electrophilic addition, to form new chemical bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds were selected based on structural motifs (cycloalkyl alcohols, substituent variations) and data availability in the evidence:

Table 1: Key Properties of 1-Cyclopentyl-2-propen-1-ol and Analogs

Functional Group and Reactivity Differences

- 1-Cyclopentyl-2-propen-1-ol : The allyl alcohol group (C=C-OH) allows for conjugate addition or oxidation reactions. The cyclopentyl ring may stabilize intermediates via steric effects .

- 1-Chloro-2-methyl-2-propanol: The chlorine substituent increases electrophilicity, making it prone to nucleophilic substitution. It exhibits acute toxicity, requiring stringent handling (e.g., immediate decontamination after exposure) .

Steric and Electronic Effects

- Carvyl propionate: The ester group (propionate) reduces polarity compared to alcohols, enhancing volatility for use in fragrances. The cyclohexenol backbone mimics natural terpenes .

Biologische Aktivität

1-Cyclopentyl-2-propyn-1-ol is a chemical compound with significant interest in various fields, including medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

- Molecular Formula : C_8H_12O

- Molecular Weight : 124.18 g/mol

- CAS Number : 1001200-15-6

1-Cyclopentyl-2-propyn-1-ol exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been studied for its potential effects on:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting the synthesis of signaling molecules.

- Receptor Modulation : The compound can bind to various receptors, potentially altering their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that 1-Cyclopentyl-2-propyn-1-ol possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

In vitro studies have shown that 1-Cyclopentyl-2-propyn-1-ol can reduce the production of pro-inflammatory cytokines. This suggests its potential application in managing inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various compounds, including 1-Cyclopentyl-2-propyn-1-ol. The results indicated that at concentrations above 50 µg/mL, the compound significantly inhibited the growth of Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

In a research project focused on anti-inflammatory agents, 1-Cyclopentyl-2-propyn-1-ol was tested in a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers when treated with this compound compared to controls, highlighting its therapeutic potential in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Cyclopentyl-2-propyn-1-ol | C_8H_12O | Antimicrobial, Anti-inflammatory |

| Cyclohexylpropanol | C_9H_16O | Mild antimicrobial effects |

| Propynyl alcohol | C_3H_4O | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.